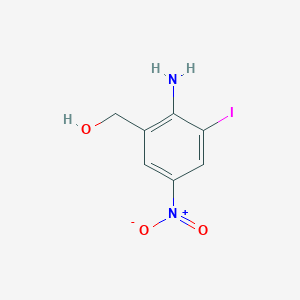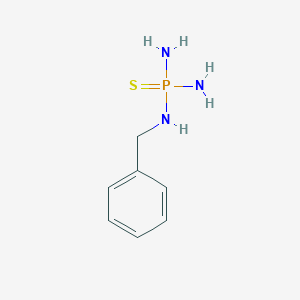![molecular formula C19H16N2O2 B13087803 3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is an organic compound characterized by its complex structure, which includes a biphenyl group attached to an aminobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl compound undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting amine is coupled with 4-aminobenzoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens, alkyl halides, and strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry: In chemistry, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays, helping to elucidate the mechanisms of enzyme action or receptor binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function or activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the aminobenzoic acid moiety may participate in hydrogen bonding or ionic interactions.
類似化合物との比較
4-Aminobenzoic Acid: A simpler analog lacking the biphenyl group, used in the synthesis of folic acid and as a sunscreen agent.
Biphenyl-4-amine: Another related compound, which lacks the carboxylic acid group, used in organic synthesis and as an intermediate in dye production.
Uniqueness: 3-([1,1’-Biphenyl]-2-ylamino)-4-aminobenzoic acid is unique due to the combination of the biphenyl and aminobenzoic acid moieties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
4-amino-3-(2-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H16N2O2/c20-16-11-10-14(19(22)23)12-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12,21H,20H2,(H,22,23) |
InChIキー |
BXNBCHUEKQOBKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=CC(=C3)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




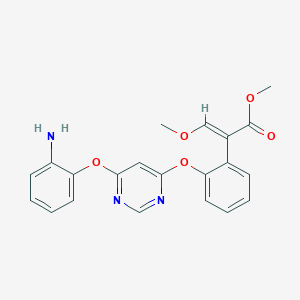
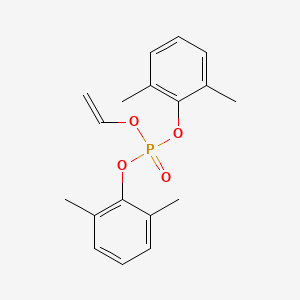

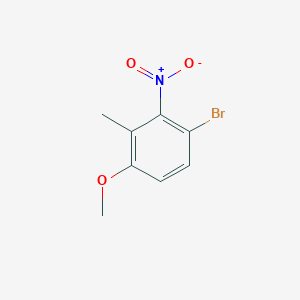
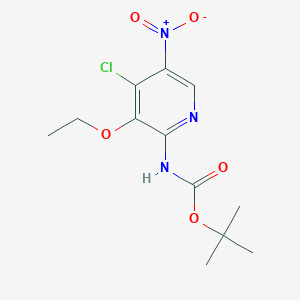
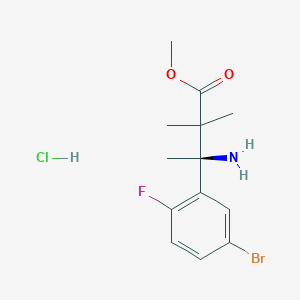
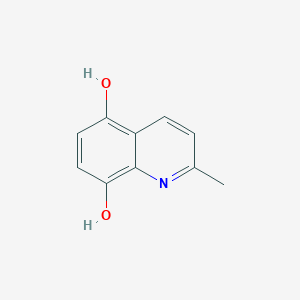

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
